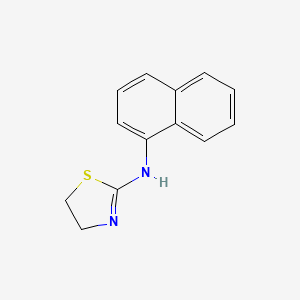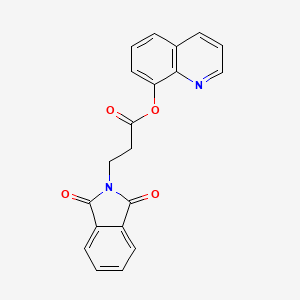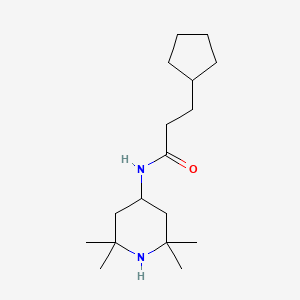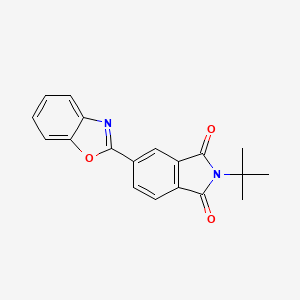
N-(4-bromo-1-naphthyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-1-naphthyl)propanamide, also known as BNPA, is a chemical compound that has been widely used in scientific research. It is a member of the class of naphthalenes that has a bromine atom at the 4-position and an amide group at the 1-position. BNPA has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of N-(4-bromo-1-naphthyl)propanamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and pain. N-(4-bromo-1-naphthyl)propanamide binds to the active site of COX-2 and prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-1-naphthyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-bromo-1-naphthyl)propanamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-bromo-1-naphthyl)propanamide has been used as a fluorescent probe for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-1-naphthyl)propanamide in lab experiments is its high potency as a COX-2 inhibitor. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using N-(4-bromo-1-naphthyl)propanamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-1-naphthyl)propanamide. One area of research is the development of new synthetic methods for N-(4-bromo-1-naphthyl)propanamide that are more efficient and environmentally friendly. Another area of research is the development of new applications for N-(4-bromo-1-naphthyl)propanamide, such as its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to explore the potential use of N-(4-bromo-1-naphthyl)propanamide as a therapeutic agent for the treatment of inflammatory conditions and cancer.
Méthodes De Synthèse
N-(4-bromo-1-naphthyl)propanamide can be synthesized through a variety of methods, including the reaction of 4-bromo-1-naphthylamine with propionyl chloride in the presence of a base. Another method involves the reaction of 4-bromo-1-naphthylamine with propionic anhydride in the presence of a base. These methods have been found to be effective in producing high yields of N-(4-bromo-1-naphthyl)propanamide.
Applications De Recherche Scientifique
N-(4-bromo-1-naphthyl)propanamide has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N-(4-bromo-1-naphthyl)propanamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-bromo-1-naphthyl)propanamide has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
N-(4-bromonaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-13(16)15-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFLICMEEOZSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)


![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)




![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)
![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)
